molecular formula C18H14ClFN2O2 B2565131 N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952977-84-3

N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2565131
CAS No.: 952977-84-3
M. Wt: 344.77
InChI Key: YDRVYGCDZXABPT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an oxazole ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

  • **Introduction of the Chlorophenyl

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including antibacterial, antifungal, anticancer properties, and its mechanism of action based on recent research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C17H16ClF N2O2
  • Molecular Weight : 334.77 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

These findings indicate a broad spectrum of antibacterial activity, particularly notable against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

This suggests potential therapeutic applications in treating fungal infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines indicated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin and fluorouracil:

CompoundIC50 (µg/mL)
This compound3.74 - 9.38
DoxorubicinReference Value
FluorouracilReference Value

The cytotoxicity was attributed to its ability to induce apoptosis in cancer cells .

The biological activity of this compound can be partially explained through structure-activity relationship (SAR) studies, which show that substituents on the phenyl rings significantly influence its pharmacological effectiveness.

Docking Studies

Molecular docking studies have illustrated how this compound interacts with specific targets in bacterial and cancer cells, providing insights into its mechanism of action at the molecular level . The presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity and activity against target proteins.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Resistance : A study demonstrated that derivatives with similar structures were effective against antibiotic-resistant strains of bacteria.
  • Cancer Treatment : Clinical trials involving compounds with oxazole moieties showed promising results in reducing tumor size in patients with specific types of cancer.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)11-21-18(23)10-16-9-17(24-22-16)13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRVYGCDZXABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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